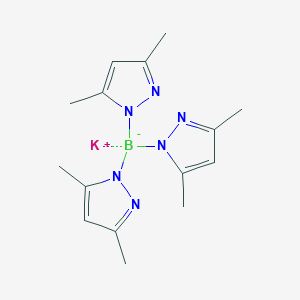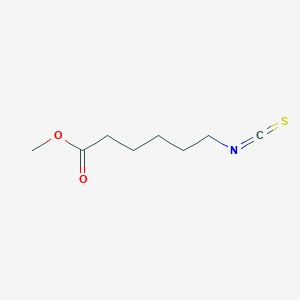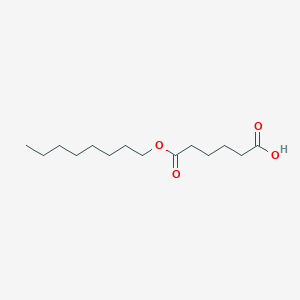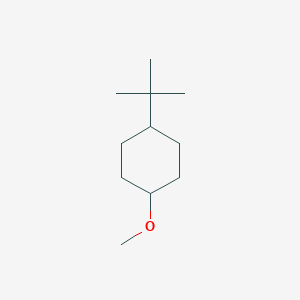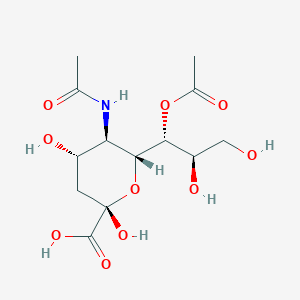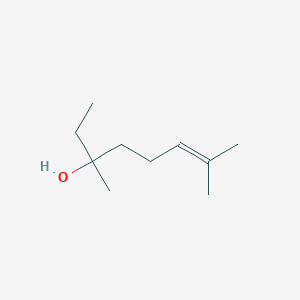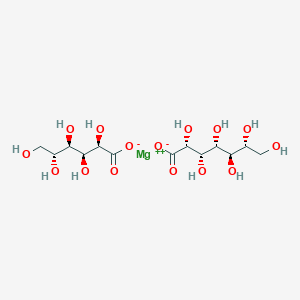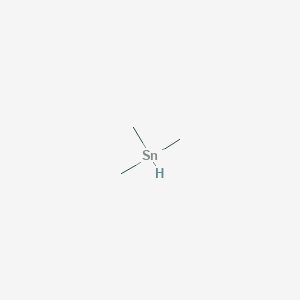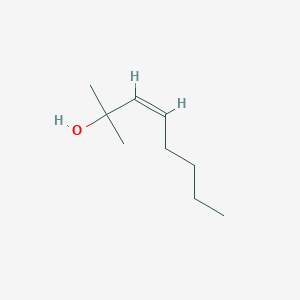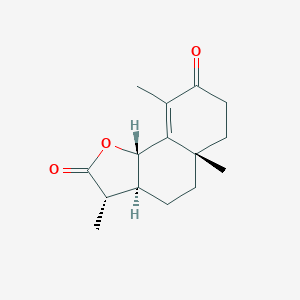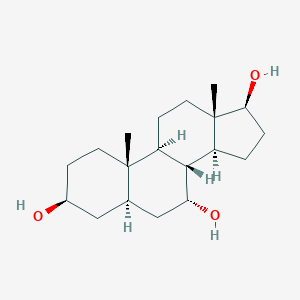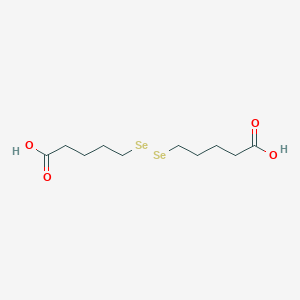
Diselenodi-n-valeric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diselenodi-n-valeric acid (DV) is a synthetic organic compound with a molecular formula of C5H9O2Se2. It is a derivative of valeric acid, which is a saturated fatty acid. DV is a member of the selenocarboxylic acid family, which has gained significant attention due to its potential therapeutic applications.
科学研究应用
Diselenodi-n-valeric acid has been extensively studied for its potential therapeutic applications. It has been shown to possess antioxidant, antitumor, and antimicrobial properties. Diselenodi-n-valeric acid has been used in various scientific research applications, including:
1. Antioxidant activity: Diselenodi-n-valeric acid has been shown to possess potent antioxidant activity. It can scavenge free radicals and prevent oxidative damage to cells.
2. Antitumor activity: Diselenodi-n-valeric acid has been studied for its potential antitumor activity. It has been shown to inhibit the growth of cancer cells and induce apoptosis.
3. Antimicrobial activity: Diselenodi-n-valeric acid has been shown to possess antimicrobial activity against various bacterial and fungal strains.
作用机制
The mechanism of action of Diselenodi-n-valeric acid is not fully understood. However, it is believed that Diselenodi-n-valeric acid exerts its therapeutic effects by modulating various signaling pathways in cells. Diselenodi-n-valeric acid has been shown to activate the Nrf2/Keap1 pathway, which is involved in the regulation of antioxidant and detoxification enzymes. Diselenodi-n-valeric acid has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
生化和生理效应
Diselenodi-n-valeric acid has been shown to exert various biochemical and physiological effects. It has been shown to:
1. Increase the expression of antioxidant and detoxification enzymes.
2. Inhibit the growth of cancer cells and induce apoptosis.
3. Reduce inflammation.
4. Improve insulin sensitivity.
5. Improve cognitive function.
实验室实验的优点和局限性
Diselenodi-n-valeric acid has several advantages and limitations for lab experiments. The advantages include:
1. High purity and yield can be achieved through optimized synthesis methods.
2. Diselenodi-n-valeric acid has potent antioxidant, antitumor, and antimicrobial properties.
3. Diselenodi-n-valeric acid can modulate various signaling pathways in cells.
The limitations of Diselenodi-n-valeric acid for lab experiments include:
1. The synthesis process requires careful handling of chemicals due to their hazardous nature.
2. The mechanism of action of Diselenodi-n-valeric acid is not fully understood.
3. Diselenodi-n-valeric acid may have off-target effects that need to be carefully evaluated.
未来方向
Diselenodi-n-valeric acid has shown promising results in various scientific research applications. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications. Some future directions for research on Diselenodi-n-valeric acid include:
1. Investigating the potential of Diselenodi-n-valeric acid as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders.
2. Studying the pharmacokinetics and pharmacodynamics of Diselenodi-n-valeric acid to optimize its therapeutic efficacy.
3. Evaluating the safety and toxicity of Diselenodi-n-valeric acid in preclinical and clinical studies.
Conclusion
In conclusion, Diselenodi-n-valeric acid is a synthetic organic compound with potential therapeutic applications. It possesses potent antioxidant, antitumor, and antimicrobial properties and can modulate various signaling pathways in cells. The synthesis of Diselenodi-n-valeric acid requires careful handling of chemicals due to their hazardous nature. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of Diselenodi-n-valeric acid.
合成方法
Diselenodi-n-valeric acid can be synthesized through the reaction of valeric acid with selenium dioxide and sulfuric acid. The reaction leads to the formation of Diselenodi-n-valeric acid and water. The chemical reaction can be represented as follows:
C5H11COOH + SeO2 + H2SO4 → C5H9O2Se2 + H2O + SO2
The synthesis of Diselenodi-n-valeric acid has been optimized to yield high purity and yield. However, the synthesis process requires careful handling of chemicals due to their hazardous nature.
属性
CAS 编号 |
18285-95-5 |
|---|---|
产品名称 |
Diselenodi-n-valeric acid |
分子式 |
C10H18O4Se2 |
分子量 |
360.2 g/mol |
IUPAC 名称 |
5-(4-carboxybutyldiselanyl)pentanoic acid |
InChI |
InChI=1S/C10H18O4Se2/c11-9(12)5-1-3-7-15-16-8-4-2-6-10(13)14/h1-8H2,(H,11,12)(H,13,14) |
InChI 键 |
OEBYCAORNOSTJH-UHFFFAOYSA-N |
SMILES |
C(CC[Se][Se]CCCCC(=O)O)CC(=O)O |
规范 SMILES |
C(CC[Se][Se]CCCCC(=O)O)CC(=O)O |
其他 CAS 编号 |
18285-95-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



